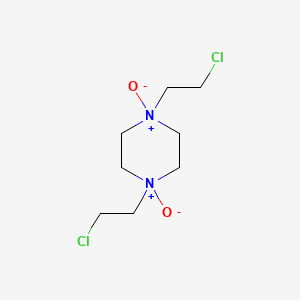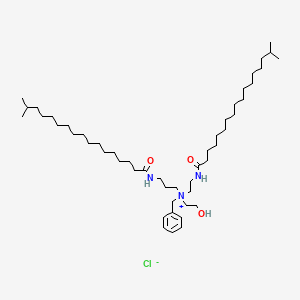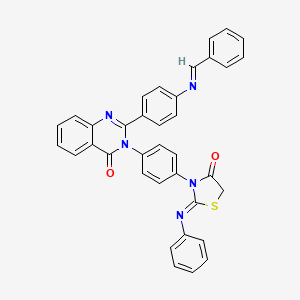
4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a thiazolidinyl group, and phenylmethylene amino groups
Preparation Methods
The synthesis of 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- involves multiple steps, typically starting with the preparation of the quinazolinone core. This is followed by the introduction of the thiazolidinyl group and the phenylmethylene amino groups through a series of reactions. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The thiazolidinyl and phenylmethylene amino groups may enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4(3H)-Quinazolinone, 3-(4-(4-oxo-2-(phenylimino)-3-thiazolidinyl)phenyl)-2-(4-((phenylmethylene)amino)phenyl)- stands out due to its unique combination of functional groups Similar compounds include other quinazolinone derivatives and thiazolidinyl-containing molecules
Properties
CAS No. |
83408-71-3 |
|---|---|
Molecular Formula |
C36H25N5O2S |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
3-[4-[2-[4-(benzylideneamino)phenyl]-4-oxoquinazolin-3-yl]phenyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C36H25N5O2S/c42-33-24-44-36(38-28-11-5-2-6-12-28)40(33)29-19-21-30(22-20-29)41-34(39-32-14-8-7-13-31(32)35(41)43)26-15-17-27(18-16-26)37-23-25-9-3-1-4-10-25/h1-23H,24H2 |
InChI Key |
LDOVJMHXPNWTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=C(C=C3)N4C(=NC5=CC=CC=C5C4=O)C6=CC=C(C=C6)N=CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


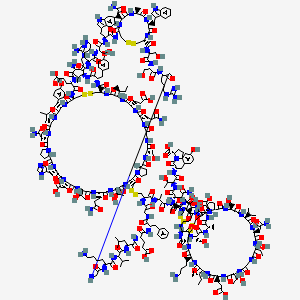

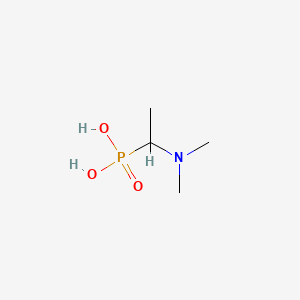
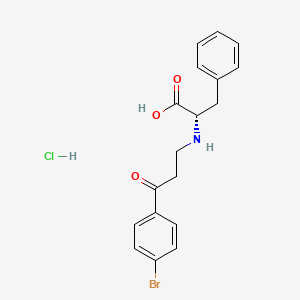
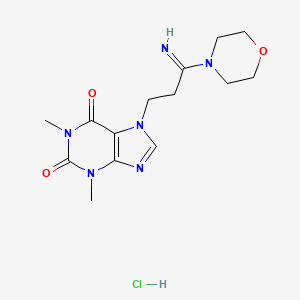
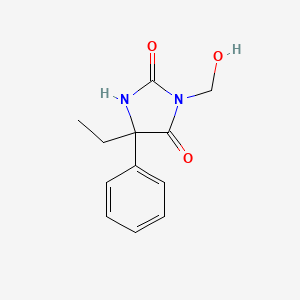
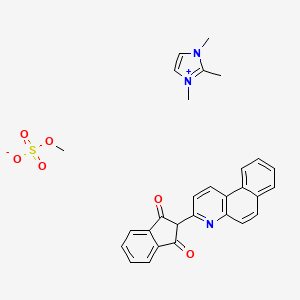
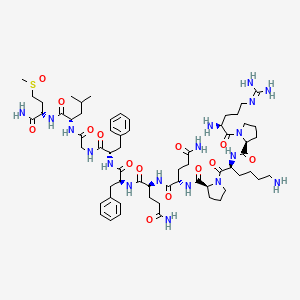
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
